N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide is a substituted pyrimidine derivative characterized by a dimethylamino group at the 2-position, methyl groups at the 4- and 6-positions, and a 2-ethylbutanamide substituent at the 5-position. Its molecular structure combines a pyrimidine ring with a branched aliphatic side chain, conferring unique physicochemical properties. The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX for refinement ) and molecular visualization tools (e.g., ORTEP-3 ), to resolve its conformation and intermolecular interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-7-11(8-2)13(19)17-12-9(3)15-14(18(5)6)16-10(12)4/h11H,7-8H2,1-6H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARSQUXHFZMBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C(N=C1C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine in the presence of a base such as sodium hydride.
Ethylbutanamide Addition: The final step involves the acylation of the pyrimidine ring with 2-ethylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structure allows it to mimic certain biological molecules, aiding in the investigation of biochemical pathways.
Medicine
Medicinally, this compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, with emphasis on substituents, stereochemistry, and synthetic pathways.
Table 1: Structural Comparison of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide and Analogous Compounds
Key Findings:
Core Structure Diversity: The target compound’s pyrimidine core differs from thiourea-linked () or peptide-like amides (). Pyrimidines are often utilized in drug design for their hydrogen-bonding capacity and metabolic stability .
Substituent Complexity: The 2-ethylbutanamide side chain in the target compound introduces lipophilicity, which may influence membrane permeability. This contrasts with acetylated glucopyranosyl groups (), which prioritize solubility and carbohydrate recognition. Sterically demanding substituents (e.g., octahydro-phenanthrenyl in ) suggest applications in selective binding or chiral catalysis.
Synthetic Challenges: The target compound’s regioselective dimethylamino and methyl substitutions on the pyrimidine ring likely require multi-step synthesis, akin to methods described for similar amides in .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring with a dimethylamino group and an ethylbutanamide moiety. This structural configuration is essential for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This is facilitated by the dimethylamino group, which enhances hydrogen bonding and electrostatic interactions with target sites.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are critical for cellular functions.
- Nucleic Acid Binding : The pyrimidine ring can participate in π-π stacking interactions with nucleic acids, potentially affecting gene expression and protein synthesis.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in vitro.
- Antimicrobial Activity : The compound displays significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibiotic or antifungal agent.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress in neurons |
Case Studies
Several case studies have explored the efficacy of this compound in various applications:
- Cancer Treatment Study : In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with the compound.
- Infection Control Study : A clinical trial assessed the antimicrobial activity of the compound against Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.
- Neuroprotection Study : A study conducted on neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
